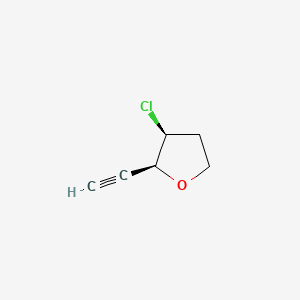

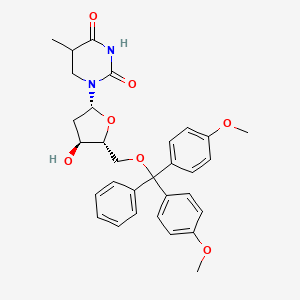

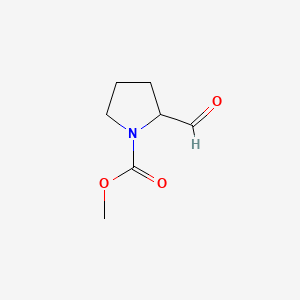

(2S,3S)-3-chloro-2-ethynyloxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

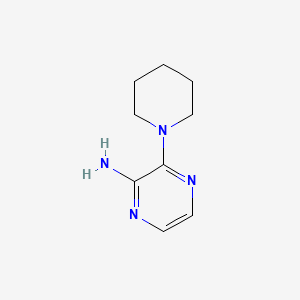

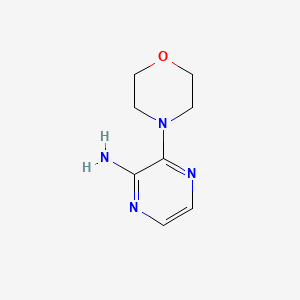

(2S,3S)-3-chloro-2-ethynyloxolane is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the oxolane family, which is a group of heterocyclic compounds that are widely used in the pharmaceutical industry as they possess a range of biological activities.

Scientific Research Applications

1. Synthesis and Modification for Latex Production Enhancement

The study by Derouet, Cauret, and Brosse (2003) explores the chemical fixation of 2-chloroethylphosphonic acid (ethephon) onto 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity for latex production by the rubber tree (Hevea brasiliensis). This indicates the potential for chlorinated compounds in agricultural and industrial applications to enhance natural product yields through chemical modifications Derouet, Cauret, & Brosse, 2003.

2. Organic Synthesis and Molecular Characterization

The work by Sasaki, Mizutani, Kunieda, and Tamiaki (2008) focuses on the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d using Bestmann-Ohira reagent, and its further modification to form derivatives with substituted ethynyl groups. This research demonstrates the versatility of chloro-ethynylated compounds in synthesizing and modifying organic molecules for studying their optical properties, which could be relevant in photophysical studies and material science Sasaki, Mizutani, Kunieda, & Tamiaki, 2008.

3. Catalytic Reactions and Asymmetric Synthesis

Li, Zhang, Xiao, and Zhang (2000) synthesized chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, showcasing the use of chiral, chlorinated, and ethynylated compounds in asymmetric catalytic reactions. These catalysts were applied in the asymmetric hydrogenation of various olefins, demonstrating the potential of such compounds in facilitating selective and efficient chemical transformations Li, Zhang, Xiao, & Zhang, 2000.

4. Electrophilic Chlorination and Industrial Applications

Mengzhou Wang et al. (2016) explored the use of 1-chloro-1,2-benziodoxol-3-one for the electrophilic chlorination of arenes and heterocycles, highlighting the industrial relevance of chlorinating agents in synthesizing pharmaceuticals and dyes. This reflects the broader utility of chlorinated reagents in chemical synthesis, possibly hinting at applications for compounds like "(2S,3S)-3-chloro-2-ethynyloxolane" in similar contexts Mengzhou Wang et al., 2016.

properties

IUPAC Name |

(2S,3S)-3-chloro-2-ethynyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFCOYSMOSCVGR-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1C(CCO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1[C@H](CCO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)

![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)